molecular formula C23H31NO B3916065 N-benzyl-2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanamine

N-benzyl-2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanamine

Cat. No.: B3916065
M. Wt: 337.5 g/mol
InChI Key: UEWIGVOOLPSOOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanamine, also known as BDB, is a psychoactive compound that belongs to the family of phenethylamines. BDB is structurally similar to the well-known recreational drug, MDMA, and has been found to have similar effects on the human body. In recent years, BDB has gained significant attention from the scientific community due to its potential therapeutic applications.

Mechanism of Action

N-benzyl-2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanamine acts primarily by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, emotions, and social behavior. By increasing their levels, this compound can enhance empathy, reduce anxiety, and improve social interactions.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects on the human body. It has been shown to increase heart rate, blood pressure, and body temperature. It also causes the release of oxytocin, a hormone that is associated with social bonding and trust. These effects make this compound a potentially useful tool for studying the neurobiological mechanisms of social behavior.

Advantages and Limitations for Lab Experiments

N-benzyl-2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanamine has several advantages as a research tool. It is relatively easy to synthesize and has a well-characterized mechanism of action. It also produces effects that are similar to MDMA, making it a useful alternative for studying the effects of MDMA on the human body. However, this compound also has some limitations. It is not as well-studied as MDMA, and its long-term effects on the human body are not well understood.

Future Directions

There are several future directions for research on N-benzyl-2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanamine. One area of interest is its potential therapeutic applications. Studies have shown that this compound has promising effects on social anxiety disorders, depression, and post-traumatic stress disorder. Further research is needed to determine its safety and efficacy in treating these conditions.
Another area of interest is its potential as a research tool. This compound has been used to study the neurobiological mechanisms of social behavior, but more research is needed to fully understand its effects on the human brain. Additionally, this compound could be used to study the effects of MDMA on the human body, as it produces similar effects.
In conclusion, this compound is a psychoactive compound with potential therapeutic applications. It acts primarily by increasing the levels of serotonin, dopamine, and norepinephrine in the brain, leading to enhanced empathy, reduced anxiety, and improved social interactions. While this compound has several advantages as a research tool, it also has some limitations. Further research is needed to fully understand its effects on the human body and its potential therapeutic applications.

Scientific Research Applications

N-benzyl-2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanamine has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to have a range of effects on the human body, including increased empathy, euphoria, and enhanced social interaction. These effects make this compound a promising candidate for the treatment of social anxiety disorders, depression, and post-traumatic stress disorder.

Properties

IUPAC Name

N-benzyl-2-(4-benzyl-2,2-dimethyloxan-4-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NO/c1-22(2)19-23(14-16-25-22,17-20-9-5-3-6-10-20)13-15-24-18-21-11-7-4-8-12-21/h3-12,24H,13-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEWIGVOOLPSOOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)(CCNCC2=CC=CC=C2)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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